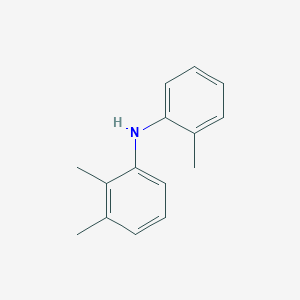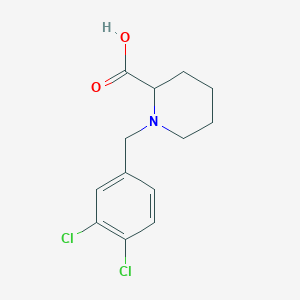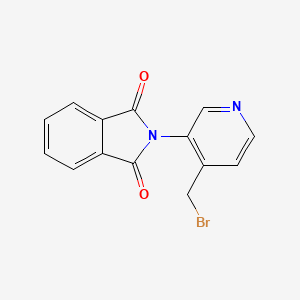
4-ethoxy-N-(2-fluorophenyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-éthoxy-N-(2-fluorophényl)naphtalène-1-sulfonamide est un composé organique appartenant à la classe des sulfonamides. Les sulfonamides sont connus pour leurs applications diverses en chimie médicinale, notamment comme antibiotiques et agents antifongiques. Ce composé présente un système cyclique naphtalénique substitué par un groupe éthoxy et un groupe sulfonamide lié à une fraction 2-fluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-éthoxy-N-(2-fluorophényl)naphtalène-1-sulfonamide implique généralement un processus en plusieurs étapes :
Dérivation du naphtalène : La matière première, le naphtalène, est d'abord fonctionnalisée pour introduire le groupe éthoxy en position 4. Ceci peut être réalisé par une réaction de substitution électrophile aromatique utilisant l'iodure d'éthyle et une base forte.
Formation de la sulfonamide : Le groupe sulfonamide est introduit en faisant réagir le dérivé éthoxy-naphtalène avec l'acide chlorosulfonique, suivi de l'addition de la 2-fluoroaniline pour former la liaison sulfonamide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Cela inclut l'utilisation de catalyseurs, de températures contrôlées et de systèmes de solvants qui facilitent efficacement les transformations souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-éthoxy-N-(2-fluorophényl)naphtalène-1-sulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants oxydants, conduisant à la formation de dérivés sulfoniques.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier le groupe sulfonamide, le transformant potentiellement en amine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrure de lithium et d'aluminium ou hydrogénation catalytique.
Substitution : Agents halogénants comme le brome ou le chlore, et nucléophiles tels que les amines ou les thiols.
Produits principaux
Oxydation : Dérivés sulfoniques.
Réduction : Amines.
Substitution : Divers composés aromatiques substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
Le 4-éthoxy-N-(2-fluorophényl)naphtalène-1-sulfonamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat au développement de médicaments en raison de sa fraction sulfonamide, connue pour son potentiel thérapeutique.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 4-éthoxy-N-(2-fluorophényl)naphtalène-1-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonamide peut imiter la structure de l'acide para-aminobenzoïque (PABA), un substrat de l'enzyme dihydroptéroate synthase. En inhibant cette enzyme, le composé peut perturber la synthèse de l'acide folique dans les micro-organismes, conduisant à leur mort. Ce mécanisme est similaire à celui d'autres antibiotiques sulfonamides.
Applications De Recherche Scientifique
4-ethoxy-N-(2-fluorophenyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its sulfonamide moiety, which is known for its therapeutic potential.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(2-fluorophenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-éthoxy-N-(2-chlorophényl)naphtalène-1-sulfonamide
- 4-éthoxy-N-(2-bromophényl)naphtalène-1-sulfonamide
- 4-éthoxy-N-(2-méthylphényl)naphtalène-1-sulfonamide
Unicité
Le 4-éthoxy-N-(2-fluorophényl)naphtalène-1-sulfonamide est unique en raison de la présence de l'atome de fluor, qui peut influencer considérablement sa réactivité chimique et son activité biologique. Les atomes de fluor peuvent améliorer la lipophilie et la stabilité métabolique du composé, ce qui en fait un candidat intéressant pour le développement de médicaments.
Propriétés
Formule moléculaire |
C18H16FNO3S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-ethoxy-N-(2-fluorophenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H16FNO3S/c1-2-23-17-11-12-18(14-8-4-3-7-13(14)17)24(21,22)20-16-10-6-5-9-15(16)19/h3-12,20H,2H2,1H3 |
Clé InChI |
XPQAEQXSYQNBRJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole](/img/structure/B12274906.png)


![Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate](/img/structure/B12274925.png)
![[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12274937.png)
![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12274939.png)

![2-Chloro-5-[2-(methylamino)-2-oxoethyl]benzoicacid](/img/structure/B12274952.png)
![6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12274957.png)
![N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12274965.png)

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12274980.png)

